molecular formula C12H19N B1582475 N,N-Dipropylaniline CAS No. 2217-07-4

N,N-Dipropylaniline

Cat. No.: B1582475
CAS No.: 2217-07-4
M. Wt: 177.29 g/mol
InChI Key: MMFBQHXDINNBMW-UHFFFAOYSA-N
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Description

N,N-Dipropylaniline, also known as N,N-dipropylbenzenamine, is an organic compound with the molecular formula C12H19N. It is a derivative of aniline where the hydrogen atoms on the nitrogen are replaced by two propyl groups. This compound is a clear liquid with a light orange to yellow to green color and is primarily used as an intermediate in the synthesis of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dipropylaniline can be synthesized through the alkylation of aniline with propyl halides. The reaction typically involves the use of aniline and propyl bromide or propyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of aniline to this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the continuous flow of aniline and propyl halides through a reactor packed with a suitable catalyst. The reaction mixture is then subjected to fractional distillation under reduced pressure to purify the product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dipropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate for Dyes and Pigments
N,N-Dipropylaniline is primarily utilized as an intermediate in the synthesis of various dyes and pigments. Its ability to undergo electrophilic substitution reactions makes it valuable in creating vibrant colorants used in textiles, plastics, and inks.

Case Study: Synthesis of Pigments
A study demonstrated the use of this compound in synthesizing azo dyes, which are widely used due to their bright colors and stability. The compound reacts with diazonium salts to form azo compounds, which can be further modified to yield different hues.

Materials Science

Doping Agent in Conductive Polymers
Recent research highlights the role of this compound as a dopant in polymeric materials for electronic applications. It has shown promise in enhancing the electrical conductivity of various polymers, making it suitable for applications in organic electronics.

Data Table: Conductivity Enhancement

PolymerDopantConductivity (S/cm)
P(NDI2OD-T2)This compound7.2 × 10⁻³
P(NDI2OD-T2)DMBI1.8 × 10⁻³

This table illustrates the significant improvement in conductivity achieved when this compound is used as a dopant compared to other commonly used dopants like DMBI .

Analytical Chemistry

Reagent for Hydrogen Sulfide Detection
this compound has been employed as a reagent for the detection of hydrogen sulfide (H₂S) in various analytical methods. Its reactivity with H₂S allows for the development of sensitive detection methodologies that are crucial in environmental monitoring and safety assessments.

Case Study: Hydrogen Sulfide Measurement
A patented method utilizes this compound as part of a reagent composition for measuring hydrogen sulfide levels in industrial settings. This application underscores its importance in ensuring compliance with safety regulations regarding toxic gas emissions .

Mechanism of Action

The mechanism of action of N,N-dipropylaniline, particularly in its use as a herbicide, involves the inhibition of microtubule formation. This compound targets tubulin proteins in plants, disrupting the mitotic process and leading to cell cycle arrest. This results in the inhibition of root development and ultimately the death of the plant .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and its use as an intermediate in the synthesis of various chemicals. Its ability to inhibit microtubule formation makes it particularly valuable in the development of herbicides .

Biological Activity

N,N-Dipropylaniline (DPA) is an organic compound belonging to the class of dipropyl-substituted anilines. Its biological activity has been the subject of various studies, particularly in the fields of pharmacology and toxicology. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13_{13}H19_{19}N
  • CAS Number : 101-67-7

Its structure consists of an aniline core with two propyl groups attached to the nitrogen atom, which influences its solubility and reactivity in biological systems.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that DPA possesses antibacterial properties against various pathogens.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases.
  • Inhibition of Enzymatic Activity : DPA may inhibit certain enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectivePotential protective effects in neurodegenerative disease models
Enzyme InhibitionInhibits specific metabolic enzymes

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : DPA has been shown to inhibit mitochondrial complex I, which is crucial for ATP production. This inhibition can lead to reduced cellular respiration and energy depletion in cells.
  • Microtubule Disruption : Similar to other dinitroaniline compounds, DPA may disrupt microtubule formation, affecting cellular division and transport processes. This mechanism is particularly relevant in protozoan parasites like Toxoplasma gondii.
  • Antioxidant Properties : Some studies suggest that DPA may exhibit antioxidant activity, contributing to its neuroprotective effects by scavenging free radicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results showed significant inhibition zones, indicating its potential as a therapeutic agent for bacterial infections.

Case Study 2: Neuroprotection in Animal Models

In a model of Alzheimer's disease, this compound administration resulted in improved cognitive function and reduced neuroinflammation compared to controls. This suggests its potential role in mitigating neurodegenerative processes.

Conclusion and Future Directions

This compound demonstrates diverse biological activities with promising implications for medicinal chemistry and pharmacology. Its mechanisms of action, particularly in enzyme inhibition and microtubule disruption, warrant further investigation to fully elucidate its therapeutic potential. Future research should focus on:

  • Detailed structure-activity relationship (SAR) studies to optimize its efficacy.
  • Clinical trials to assess safety and effectiveness in humans.
  • Exploration of its role in combination therapies for enhanced therapeutic outcomes.

Q & A

Basic Research Questions

Q. What role does N,N-Dipropylaniline play in photoinitiated polymerization systems?

This compound acts as a co-initiator in UV-induced polymerization when combined with para-nitroaniline. The system requires both components: para-nitroaniline absorbs UV light (365 nm), generating reactive species that interact with This compound to initiate polymerization. Without either component, polymerization does not occur . Purification steps, such as chromatographic column separation and vacuum distillation, are critical to remove impurities that may inhibit reactivity .

Q. How should this compound be purified for experimental use?

For polymerization studies, This compound must be purified via chromatographic column filtration followed by vacuum distillation to eliminate contaminants like oxygen-sensitive byproducts. This ensures consistent reactivity in photoinitiation systems .

Q. Why is this compound immiscible with certain solvents, and how does this affect its applications?

This compound exhibits immiscibility with nonpolar solvents like dibenzyl ether and dihexyl ether due to its aromatic amine structure. This property necessitates solvent compatibility testing when designing reaction mixtures, particularly in heterogeneous catalysis or phase-separated systems .

Advanced Research Questions

Q. How do molar ratios of this compound to para-nitroaniline influence polymerization kinetics?

Optimal initiation occurs at a 1:4 molar ratio (This compound:para-nitroaniline), yielding an effective rate constant of 0.73–1 sec⁻¹. Higher ratios (e.g., 8:1) reduce para-nitroaniline conversion due to competing side reactions with atmospheric oxygen, which quenches reactive intermediates . Kinetic curves (Fig. 1 in ) show nonlinear behavior at extreme ratios, highlighting the need for precise stoichiometric control.

Q. What methodologies are used to determine ionization energies and proton affinities of this compound derivatives?

Gas-phase ion-molecule reaction equilibrium constants are measured to calculate relative ionization energies and proton affinities. For example, substituted N,N-dialkylanilines (e.g., meta- and para-methyl derivatives) are analyzed using mass spectrometry to assess electronic effects of alkyl substituents .

Q. How can isocyanide derivatives of this compound be synthesized and characterized?

Derivatives like 4-isocyano-2-nitro-This compound are synthesized via palladium-catalyzed reactions, followed by purification via column chromatography. Characterization includes melting point analysis, ¹H/¹³C NMR, and HRMS to confirm structure and purity .

Q. Why is this compound a byproduct in quinoline synthesis, and how can its formation be minimized?

In the catalytic synthesis of quinolines from aniline and propanol, This compound forms via consecutive alkylation of aniline. Byproduct analysis (GC-MS) reveals that optimizing catalyst acidity (e.g., using modified USY zeolites) and reaction temperature suppresses over-alkylation .

Q. How do structural modifications of this compound enhance herbicidal activity?

Introducing electron-withdrawing groups (e.g., nitro, pentafluorosulfanyl) at specific positions improves herbicidal potency. For instance, 2,6-dinitro-4-pentafluorosulfanyl-This compound exhibits 5× greater pre-emergence activity against grasses compared to trifluralin, attributed to enhanced electron-deficient aromatic ring interactions with biological targets .

Q. Methodological Considerations

Q. How to address contradictions in polymerization rates at high this compound ratios?

At molar ratios >4:1, oxygen scavenging by This compound competes with initiation. To mitigate this, experiments should be conducted under inert atmospheres (e.g., nitrogen purge) or with oxygen-scavenging additives .

Q. What analytical techniques are suitable for monitoring this compound in reaction mixtures?

UV-Vis spectrophotometry (e.g., SF-2000) tracks para-nitroaniline consumption at 365 nm . For byproduct analysis, GC-MS or HPLC-MS is recommended, especially in complex mixtures like quinoline synthesis .

Q. Safety and Handling in Research

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

Due to its reactivity with oxygen, use Schlenk-line techniques or gloveboxes for purification and storage. Safety protocols include wearing nitrile gloves and eye protection, as it is a skin irritant (GHS Category 2) .

Properties

IUPAC Name

N,N-dipropylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFBQHXDINNBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062265
Record name Benzenamine, N,N-dipropyl-
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Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2217-07-4
Record name N,N-Dipropylbenzenamine
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Record name N-Phenyldipropylamine
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Record name N,N-Dipropylaniline
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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